![molecular formula C20H20N2O6 B13524179 2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(acetyloxy)-2-methylpropanamido]benzamido}benzoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(acetyloxy)-2-methylpropanamido]benzamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of an aromatic amine with an acyl chloride, followed by esterification and amidation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[2-(acetyloxy)-2-methylpropanamido]benzamido}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acyl or ester groups, resulting in the formation of new amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted amides or esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{2-[2-(acetyloxy)-2-methylpropanamido]benzamido}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism by which 2-{2-[2-(acetyloxy)-2-methylpropanamido]benzamido}benzoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[2-(hydroxy)-2-methylpropanamido]benzamido}benzoic acid
- 2-{2-[2-(methoxy)-2-methylpropanamido]benzamido}benzoic acid
- 2-{2-[2-(ethoxy)-2-methylpropanamido]benzamido}benzoic acid
Uniqueness
2-{2-[2-(acetyloxy)-2-methylpropanamido]benzamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C20H20N2O6 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
2-[[2-[(2-acetyloxy-2-methylpropanoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C20H20N2O6/c1-12(23)28-20(2,3)19(27)22-15-10-6-4-8-13(15)17(24)21-16-11-7-5-9-14(16)18(25)26/h4-11H,1-3H3,(H,21,24)(H,22,27)(H,25,26) |
Clé InChI |
DDUWTFLPWYCVFC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)

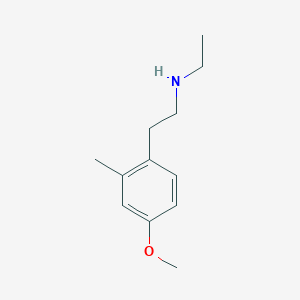
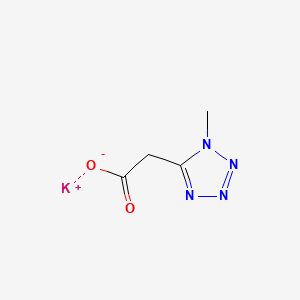
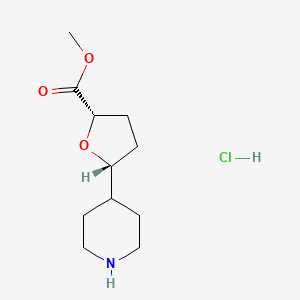
![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)
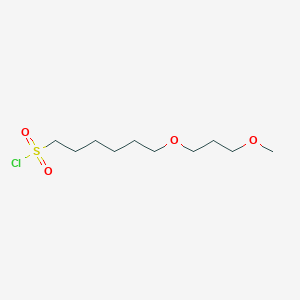
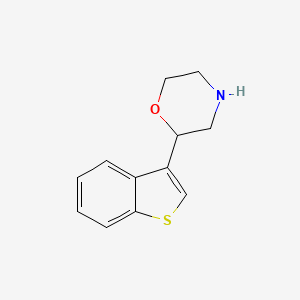
![(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid](/img/structure/B13524153.png)

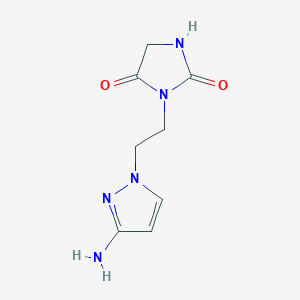
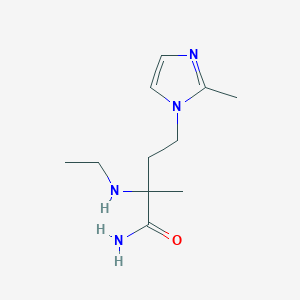

![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)
